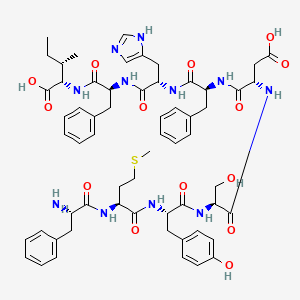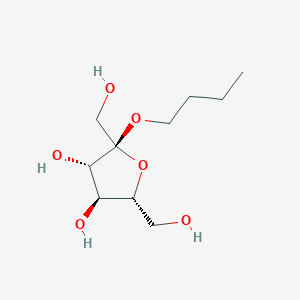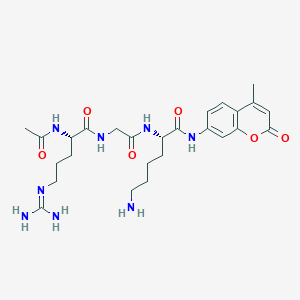
Ac-Arg-Gly-Lys-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Gly-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The process involves rigorous quality control to ensure the consistency and reliability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Arg-Gly-Lys-AMC primarily undergoes hydrolysis, a reaction where water breaks the peptide bond, releasing AMC. This reaction is catalyzed by proteases, making it a valuable tool for studying enzyme activity .
Common Reagents and Conditions
Reagents: Proteases such as trypsin or histone deacetylases (HDACs).
Conditions: The reaction typically occurs in buffered aqueous solutions at physiological pH and temperature.
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which is fluorescent under ultraviolet light .
Applications De Recherche Scientifique
Ac-Arg-Gly-Lys-AMC has a wide range of applications in scientific research:
Chemistry: Used as a substrate in fluorogenic assays to study enzyme kinetics and inhibition.
Biology: Employed in the investigation of protease activity in various biological samples.
Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.
Industry: Applied in the quality control of enzyme preparations and in the development of diagnostic assays
Mécanisme D'action
The mechanism of action of Ac-Arg-Gly-Lys-AMC involves its hydrolysis by proteases. The peptide bond between lysine and AMC is cleaved, releasing AMC, which emits fluorescence. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the catalytic hydrolysis of the peptide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Gly-Gly-Lys-AMC: Another fluorogenic substrate used for similar purposes.
Ac-Leu-Gly-Lys-AMC: Used in assays for different proteases.
Ac-Gly-Ala-Lys-AMC: Employed in specific enzyme activity studies
Uniqueness
Ac-Arg-Gly-Lys-AMC is unique due to its specific sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity in fluorogenic assays make it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C26H38N8O6 |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C26H38N8O6/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30)/t19-,20-/m0/s1 |
Clé InChI |
XJIGHDDAHNVJTC-PMACEKPBSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



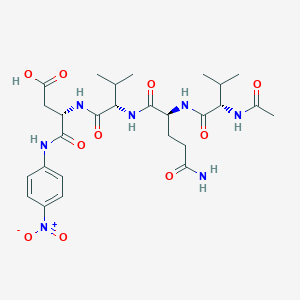

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
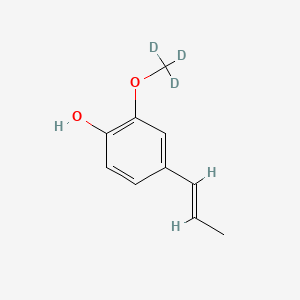
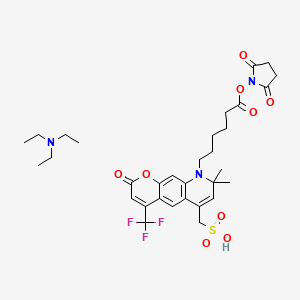
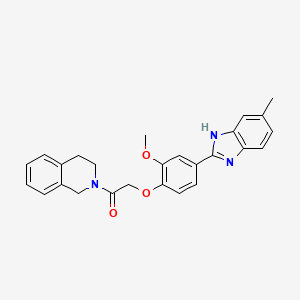
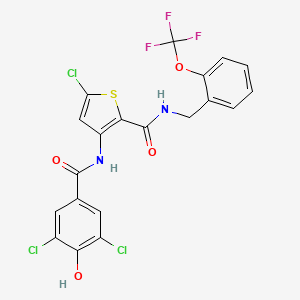
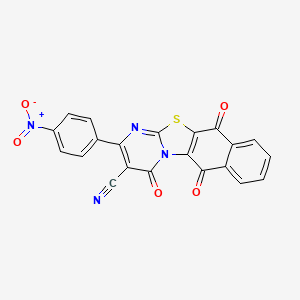

![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

